1-(4-ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
Description
1-(4-Ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a 4-ethoxyphenyl group at the N1 position and a piperidin-1-yl substituent at the C3 position. Pyrrolidine-2,5-diones (succinimide analogs) are widely studied for their diverse pharmacological properties, including anticonvulsant, antimicrobial, and receptor-modulating activities.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-22-14-8-6-13(7-9-14)19-16(20)12-15(17(19)21)18-10-4-3-5-11-18/h6-9,15H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKERDBQHXKSKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387562 | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-ethoxyphenyl)-3-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89143-28-2 | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-ethoxyphenyl)-3-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through an electrophilic aromatic substitution reaction using ethoxybenzene and a suitable electrophile.
Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione core is synthesized via a cyclization reaction involving a suitable dione precursor.
Piperidinyl Group Introduction: The piperidinyl group is introduced through a nucleophilic substitution reaction, where the piperidine ring is attached to the pyrrolidine-2,5-dione core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
1-(4-ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione serves as a versatile building block in organic synthesis. Its structure allows for the following applications:
- Synthesis of Complex Molecules : Utilized as a precursor in synthesizing more complex organic compounds.
- Reagent in Organic Reactions : Acts as a reagent in various organic reactions, including electrophilic substitutions and nucleophilic additions.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies indicate that it may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary research suggests potential anticancer effects, particularly in inhibiting tumor growth in specific cancer cell lines.
Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound, highlighting its ability to induce apoptosis in breast cancer cells through specific molecular pathways .
Medicine
In the medical field, this compound is being researched for:
- Therapeutic Applications : Investigated as a lead compound for drug development targeting various diseases, including neurodegenerative disorders.
- Mechanism of Action : The compound's interaction with specific receptors and enzymes is being studied to understand its therapeutic potential better.
Case Study Example :
Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound could effectively modulate neurotransmitter systems, suggesting potential use in treating conditions like depression and anxiety .
Industry
The compound finds applications in industrial settings:
- Pharmaceutical Development : Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science : Investigated for its potential use in developing new materials with unique properties due to its chemical structure.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share the pyrrolidine-2,5-dione core but differ in substituents, leading to distinct physicochemical and biological properties:
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- Structural Difference : Methoxy group instead of ethoxy at the N1 phenyl ring.
Physicochemical Properties :
Property Value Molecular Formula C₁₆H₂₀N₂O₃ Molecular Weight 288.34 g/mol logP (Lipophilicity) 1.0844 Polar Surface Area 39.532 Ų
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione Derivatives
- Example Compounds :
- Key Differences :
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives
- Example Compounds :
- Biological Activity :
- Structural Advantage: The indole moiety mimics endogenous serotonin, enabling receptor interactions.
Mannich Base Pyrrolidine-2,5-diones
- Example Compounds: 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (moderate antimicrobial activity).
- Functional Groups: The pyridine-amino-methyl side chain enhances solubility and microbial target engagement.
Physicochemical and Pharmacological Comparison Table
*Estimated values based on structural analogs.
Research Findings and Mechanistic Insights
- GABA-Transaminase (GABA-T) Inhibitors : 4-Acetylphenyl-aryloxy derivatives (e.g., 5d, 5h) exhibit competitive inhibition by mimicking GABA’s structure, interfering with enzymatic degradation.
- Serotonergic Activity : Indol-3-yl derivatives achieve dual 5-HT1A/SERT binding via π-π stacking and hydrogen bonding with receptor sites.
- Antimicrobial Activity : Mannich bases with pyridine groups disrupt microbial membrane integrity or enzyme function.
Biological Activity
1-(4-ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique combination of an ethoxyphenyl group, a piperidinyl group, and a pyrrolidine-2,5-dione core, which contributes to its distinct chemical properties. The molecular formula is with a molecular weight of approximately 316.4 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions. These include the formation of the pyrrolidine core through cyclization reactions and subsequent modifications to introduce the piperidine and ethoxyphenyl substituents. The synthetic routes are crucial for producing the compound in sufficient quantities for research purposes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, its interaction with enzymes involved in cell proliferation has been linked to reduced tumor growth in preclinical models .
The biological activity of this compound is believed to stem from its ability to bind to various molecular targets, including enzymes and receptors. This binding modulates their activity, leading to therapeutic effects such as inhibition of cancer cell proliferation and antimicrobial action .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | Methoxy group instead of ethoxy | Potentially different biological activity due to methoxy substitution |
| 1-(4-ethoxyphenyl)-3-(morpholin-1-yl)pyrrolidine-2,5-dione | Morpholine ring instead of piperidine | Variation in pharmacological profile due to ring structure |
| 3-(5-substituted-indol-3-yl)pyrrolidine-2,5-dione | Indole moiety attached | Distinct biological activities linked to indole derivatives |
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated the cytotoxic effects of various piperidine derivatives against FaDu hypopharyngeal tumor cells. The results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings showed that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .
Q & A
Q. Key Parameters :
- Solvent polarity (e.g., DMF enhances nucleophilicity).
- Temperature control (80–120°C for substitution reactions).
- Catalyst selection (e.g., Pd(OAc)₂ for cross-coupling).
Q. Table 1: Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Range | Purity |
|---|---|---|---|
| Core Formation | Acetic acid, reflux, 4 h | 70–75% | ≥95% |
| Ethoxyphenyl Addition | DMF, 90°C, K₂CO₃ | 65–70% | 90–95% |
| Piperidine Substitution | Pd(OAc)₂, toluene, 110°C | 80–85% | ≥98% |
Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., pyrrolidine-dione ring planarity, dihedral angles between substituents) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 342.18) .
Q. Validation Protocol :
Compare experimental NMR shifts with computed values (DFT).
Use single-crystal X-ray diffraction for absolute configuration .
What in vitro biological assays are recommended for initial pharmacological profiling of this compound?
Basic Research Question
Methodological Answer:
- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors via radioligand displacement (IC₅₀ determination) .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) activity using colorimetric substrates (e.g., Ellman’s reagent for AChE) .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess safety margins (EC₅₀ vs. IC₅₀) .
Q. Experimental Design :
- Include positive controls (e.g., donepezil for AChE).
- Triplicate runs with statistical validation (p < 0.05).
How can reaction conditions be optimized using statistical experimental design to improve synthesis efficiency?
Advanced Research Question
Methodological Answer:
Apply Design of Experiments (DoE) to evaluate interactions between variables:
- Factors : Temperature (80–120°C), solvent (DMF vs. toluene), catalyst loading (0.5–2 mol%).
- Response Variables : Yield, purity, reaction time.
Q. Example Workflow :
Screening : Use a 2³ factorial design to identify critical factors.
Optimization : Apply response surface methodology (RSM) to refine conditions.
Validation : Confirm reproducibility in triplicate .
Q. Table 2: DoE Results for Piperidine Substitution
| Condition | Low Level (-1) | High Level (+1) | Optimal |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 110 |
| Solvent | Toluene | DMF | Toluene |
| Catalyst (mol%) | 0.5 | 2.0 | 1.5 |
What computational approaches are effective in predicting the binding affinity of this compound to neurological targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with 5-HT₂A or D₂ receptors. Validate with free energy calculations (MM-GBSA) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational changes .
- QSAR Modeling : Train models on pyrrolidine-dione derivatives to predict activity cliffs .
Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .
How can researchers address discrepancies in reported biological activities of structurally similar pyrrolidine-2,5-diones?
Advanced Research Question
Methodological Answer:
Standardize Assays : Use identical cell lines (e.g., HEK-293), incubation times (24 h), and controls.
Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends (e.g., lower potency in assays with serum-containing media) .
SAR Exploration : Systematically vary substituents (e.g., ethoxy vs. methoxy) and correlate with activity using multivariate regression .
Q. Case Study :
- Ethoxyphenyl analogs show 10-fold higher 5-HT₂A affinity than methoxy derivatives due to enhanced lipophilicity (logP = 2.8 vs. 2.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
